![molecular formula C26H30ClN5O2S B2823974 1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-96-1](/img/structure/B2823974.png)
1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30ClN5O2S and its molecular weight is 512.07. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
The compound’s structure suggests potential as an anticancer agent. Researchers have designed and synthesized derivatives of this compound, evaluating their DNA intercalation activities against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Further investigations into its mechanism of action and efficacy could lead to novel cancer therapies.
Antifungal Properties
1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide: exhibits antifungal activity. It effectively inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. As a result, it can combat various fungal pathogens, including those causing powdery mildew, rust, and leaf spot diseases .
Seed Treatment
Due to its strong systemic properties, this compound is used as a seed treatment agent. When applied to seeds, it eliminates surface-borne pathogens and can also translocate within the plant, providing internal protection against fungal infections. It has been successfully employed in crops like wheat, rice, peanuts, vegetables, bananas, apples, and pears .
Foliar Spray
In addition to seed treatment, 1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is used as a foliar spray. When applied to stem and leaf surfaces, it controls fungal pathogens residing on the plant’s exterior. Its systemic movement within the plant also helps combat internal infections .
Broad Spectrum of Activity
This compound’s versatility extends to a wide range of crops and diseases. It has been registered and widely used in over 50 countries across more than 60 different crops. Its long-lasting efficacy and broad spectrum of activity make it a valuable tool for integrated disease management .
Synthesis References
For organic chemists, databases like ChemSynthesis provide valuable synthesis references for this compound. While the data may not be as extensive as in larger databases, it remains a useful resource for researchers seeking information on its preparation and properties .
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38ClN5O2S/c1-16(2)11-12-31-24(34)21-10-7-19(23(33)28-14-17(3)4)13-22(21)32-25(31)29-30-26(32)35-15-18-5-8-20(27)9-6-18/h5-6,8-9,16-17,19,21-22,25,29H,7,10-15H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFBPPKSLWCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NCC(C)C)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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